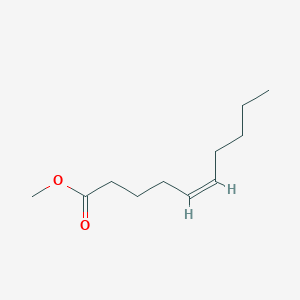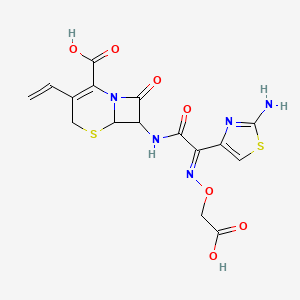![molecular formula C26H39N3O4 B12291292 3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)
3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[321]octan-3-il]benzamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[3.2.1]octan-3-il]benzamida implica varios pasos, comenzando con la preparación del intermedio ciclohexilmetil(2,3-dihidroxipropanoyl)amina. Este intermedio luego se hace reaccionar con 8-azabiciclo[3.2.1]octan-3-il benzamida en condiciones específicas para formar el producto final. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes específicos y catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[3.2.1]octan-3-il]benzamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en sitios específicos de la molécula, facilitadas por reactivos como hidróxido de sodio o carbonato de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidróxido de sodio en un medio acuoso.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[3.2.1]octan-3-il]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[3.2.1]octan-3-il]benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y desencadenando efectos aguas abajo. Las vías exactas y los objetivos moleculares pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
Lo que diferencia a 3-[8-[2-[Ciclohexilmetil(2,3-dihidroxipropanoyl)amino]etil]-8-azabiciclo[3.2.1]octan-3-il]benzamida de compuestos similares es su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H39N3O4 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-[8-[2-[cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32) |
Clave InChI |
ATLYLVPZNWDJBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
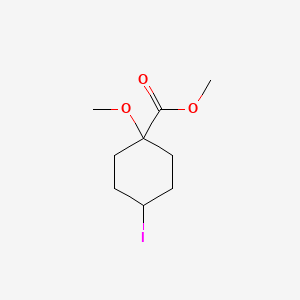
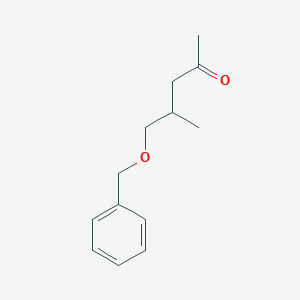
![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
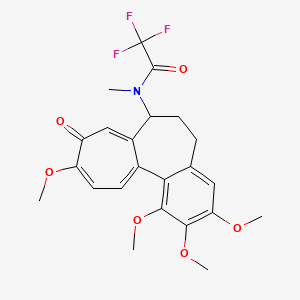

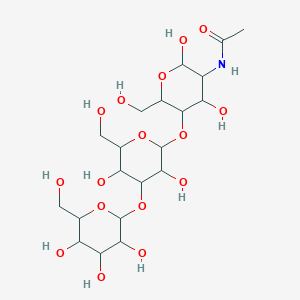
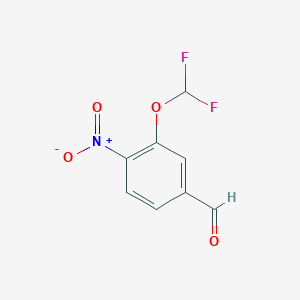

![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)
